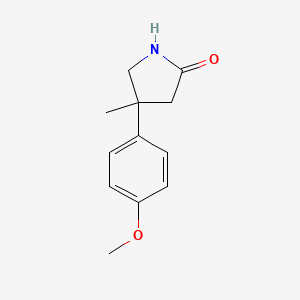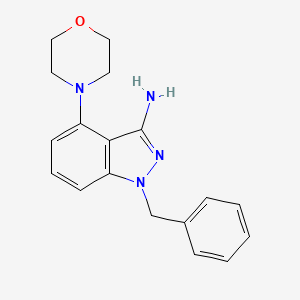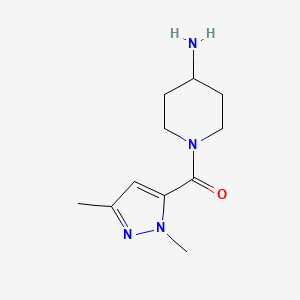
2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole, also known as CMOD, is a chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring containing two nitrogen and three oxygen atoms. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. CMOD is also used as a reagent for the synthesis of various organic compounds, particularly those with a nitrogen-containing heterocycle.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The chemical compound 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole serves as a valuable starting material in the synthesis of various heterocyclic compounds. It is particularly useful in the preparation of insecticidal thiophosphates and dithiophosphates. The chloromethyl group in this compound undergoes nucleophilic substitution reactions, enabling the creation of a wide range of biologically active molecules. This reactivity is exemplified in the synthesis of 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles, where the chloromethyl group is reacted with arylamine or sodium phenoxide under specific conditions (Rufenacht, 1972), (Zheng-jun, 2007).
Chemical Properties and Transformations
The compound's versatility is further demonstrated in its application as a multifunctional synthon for synthesizing 1,2,5-oxadiazole derivatives. By exploring the chemical properties of 2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole, researchers have developed methods for acylation, oxidation, and reactions with N- and S-nucleophiles. These transformations highlight the compound's utility in creating diverse chemical structures with potential biological activities (Stepanov et al., 2019).
Antimicrobial and Antifungal Applications
In the realm of medicinal chemistry, 2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole derivatives have been explored for their antimicrobial and antifungal properties. These compounds exhibit significant activity against various bacterial and fungal pathogens, making them promising candidates for the development of new therapeutic agents. The synthesis of such derivatives and their biological activities underscore the potential of 2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole in contributing to the discovery of novel antimicrobial and antifungal drugs (Mishra et al., 1993), (Prabhashankar et al., 2013).
Propiedades
IUPAC Name |
2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c9-5-7-10-11-8(13-7)6-1-3-12-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGVEHWEDMXWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole | |
CAS RN |
1247061-97-7 | |
| Record name | 2-(chloromethyl)-5-(oxan-4-yl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)


![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)



![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol](/img/structure/B1467306.png)



![[1-(2,6-Difluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467310.png)